2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione
Description
Properties
CAS No. |
63586-13-0 |
|---|---|
Molecular Formula |
C15H7Cl4NO2 |
Molecular Weight |
375.0 g/mol |
IUPAC Name |
2-benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione |
InChI |
InChI=1S/C15H7Cl4NO2/c16-10-8-9(11(17)13(19)12(10)18)15(22)20(14(8)21)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
MQFQHWBPMPPVNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-benzyl-4,5,6,7-tetrachloroisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . One efficient strategy to construct isoindoline-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This reaction involves the formation of three new C–C bonds and two new C aryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Chemical Reactions Analysis
2-Benzyl-4,5,6,7-tetrachloroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anti-inflammatory and Antiviral Activity
The compound has been shown to inhibit tumor necrosis factor (TNF) production, which is crucial in treating inflammatory diseases. It can be administered through various routes—oral, rectal, or parenteral—and has potential use in managing conditions such as psoriasis and viral infections like herpes . The compound's ability to modulate immune responses makes it a candidate for treating autoimmune diseases and certain viral infections in mammals .
Antibacterial Properties
Recent studies indicate that derivatives of 2-benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione exhibit significant antibacterial activity. For instance, one study reported the synthesis of related compounds that demonstrated strong inhibitory effects against various bacterial strains . The presence of specific substituents enhances cellular uptake and binding affinity to DNA, thereby increasing antibacterial efficacy .
Insecticidal Activity
Research has highlighted the insecticidal properties of compounds derived from this compound. Specifically, derivatives have shown potent activity against pests such as Anastrepha suspensa, with lethal doses (LD50) ranging from 0.70 to 1.91 . This suggests potential use in developing environmentally friendly insecticides.
Synthesis Techniques
The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis which provides an efficient and environmentally friendly approach . For example, the reaction of phthalic anhydride with amines under controlled conditions yields high-purity products that are suitable for further biological testing.
Case Studies on Derivatives
A comprehensive study synthesized multiple derivatives of this compound and evaluated their biological activities. The results indicated that structural modifications significantly impacted their pharmacological profiles—some derivatives exhibited enhanced anti-inflammatory and antibacterial activities compared to the parent compound .
Mechanism of Action
The mechanism of action of 2-benzyl-4,5,6,7-tetrachloroisoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors . The compound modulates these receptors, which can lead to various pharmacological effects. Additionally, its ability to inhibit β-amyloid protein aggregation suggests a potential role in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
2-Benzyl-4,5,6,7-tetrachloroisoindoline-1,3-dione can be compared with other isoindoline derivatives such as:
4,5,6,7-Tetrachloroisoindoline-1,3-dione: This compound shares a similar core structure but lacks the benzyl group.
2-Benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindoline-1,3-dione: This compound has additional methyl groups and a different degree of saturation.
The uniqueness of 2-benzyl-4,5,6,7-tetrachloroisoindoline-1,3-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Biological Activity
2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione is a synthetic compound belonging to the class of isoindole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The structure of this compound features a tetrachloroisoindole core with a benzyl substituent. The presence of multiple chlorine atoms contributes to its reactivity and biological potency.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of tetrachloroisoindole exhibit significant inhibitory effects against various bacterial strains. For instance:
- In vitro Studies : The compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL for different strains tested .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 30 |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
The biological activity of this compound is attributed to several mechanisms:
- DNA Binding : The compound has been shown to bind effectively to DNA, which may inhibit replication and transcription processes in cancer cells .
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells leading to apoptosis in cancerous cells.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival pathways.
Study on Antimicrobial Efficacy
A study conducted by Aldifar et al. (2023) synthesized various derivatives of tetrachloroisoindole and evaluated their antibacterial activity. They found that modifications at the para position significantly enhanced the compounds' ability to penetrate bacterial membranes and inhibit growth .
Study on Anticancer Properties
In another investigation into the anticancer properties of isoindole derivatives, researchers observed that the introduction of a benzyl group increased cytotoxicity against tumor cells compared to unmodified isoindoles. The study concluded that structural modifications could optimize therapeutic efficacy against specific cancer types.
Q & A
Basic: What are the established synthetic routes for 2-Benzyl-4,5,6,7-tetrachloroisoindole-1,3-dione?
Answer:
The synthesis typically begins with tetrachlorophthalic anhydride, which undergoes nucleophilic substitution with benzylamine to form an intermediate amide. Cyclization is then achieved under acidic conditions (e.g., glacial acetic acid reflux) to yield the isoindole-1,3-dione core. Purification via column chromatography or recrystallization ensures high purity. Key steps include controlling reaction stoichiometry and monitoring by TLC. For structural analogs, single-crystal X-ray diffraction has been employed to confirm regiochemistry and substitution patterns .
Advanced: How can the cyclization step be optimized to minimize by-product formation?
Answer:
Optimization involves kinetic studies to identify temperature and catalyst effects. For example, using a Dean-Stark trap during reflux can remove water and shift equilibrium toward cyclization. Catalytic amounts of p-toluenesulfonic acid (PTSA) may accelerate the process. Advanced monitoring techniques, such as in-situ FTIR or HPLC, help track intermediate consumption. Computational modeling (e.g., DFT) can predict transition states to guide reaction conditions .
Basic: What spectroscopic methods are used to confirm the molecular structure?
Answer:
¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolve proton coupling and carbon environments. IR spectroscopy identifies carbonyl stretches (~1700–1750 cm⁻¹) and C-Cl bonds (~600 cm⁻¹). Mass spectrometry (ESI-TOF) confirms molecular weight. For definitive confirmation, single-crystal X-ray diffraction provides bond lengths and angles, as demonstrated for related tetrachlorinated isoindole derivatives (R factor = 0.050) .
Advanced: How can computational methods elucidate electronic effects of substituents on reactivity?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and frontier molecular orbitals. For example, the electron-withdrawing effect of tetrachloro substituents can be quantified via Natural Bond Orbital (NBO) analysis. Solvent effects are incorporated using Polarizable Continuum Models (PCM). These studies predict regioselectivity in electrophilic substitutions or nucleophilic attacks .
Basic: What safety protocols are critical when handling chlorinated intermediates?
Answer:
Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation or dermal contact. Chlorinated by-products (e.g., HCl gas) require scrubbing systems. Waste disposal must comply with EPA guidelines for halogenated organics. Emergency protocols include immediate decontamination with water and medical consultation for exposure .
Advanced: How can isotopic labeling resolve mechanistic ambiguities in chlorination steps?
Answer:
Deuterium-labeled precursors (e.g., benzene-d₆) track hydrogen migration during chlorination. Mass spectrometry and ²H NMR identify isotopic incorporation sites. For example, in analogous systems, methyl-D₃ labeling clarified radical vs. ionic pathways in halogenation reactions .
Basic: How to address contradictions in thermodynamic data (e.g., enthalpy of formation)?
Answer:
Re-evaluate experimental conditions (e.g., gas-phase vs. condensed-phase measurements). Calorimetry (DSC) under controlled atmospheres can reconcile discrepancies. Cross-validate with computational thermochemistry (Gaussian thermochemical workflows). For example, ΔfH°gas values for chlorinated aromatics vary with substitution patterns and require context-specific validation .
Advanced: What strategies resolve spectral discrepancies in regiochemical assignments?
Answer:
2D NMR techniques (COSY, NOESY, HSQC) differentiate regioisomers. For example, NOE correlations can distinguish benzyl substitution at C-2 vs. C-3. X-ray crystallography remains the gold standard. If crystals are unavailable, compare experimental IR/Raman spectra with DFT-simulated vibrational modes .
Basic: What solvents and catalysts enhance yields in nucleophilic substitutions?
Answer:
Polar aprotic solvents (DMF, DMSO) stabilize transition states. Catalytic KI or tetrabutylammonium bromide (TBAB) accelerates benzylamine substitution. Microwave-assisted synthesis reduces reaction time while maintaining yield. Monitor by HPLC to optimize stoichiometry .
Advanced: How to design stability studies for degradation-prone intermediates?
Answer:
Conduct accelerated stability testing under varied pH, temperature, and light exposure. LC-MS identifies degradation products (e.g., dechlorination or oxidation by-products). Kinetic modeling (Arrhenius plots) predicts shelf life. For photolabile compounds, amber glassware and inert atmospheres are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
